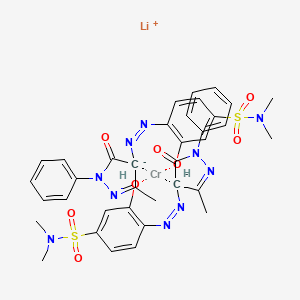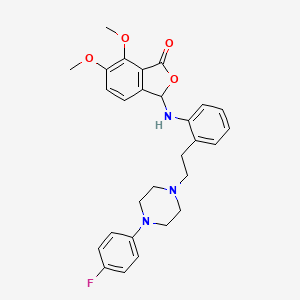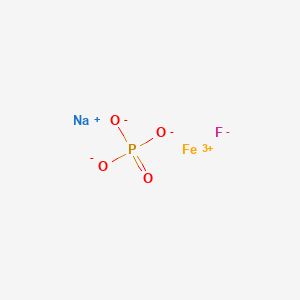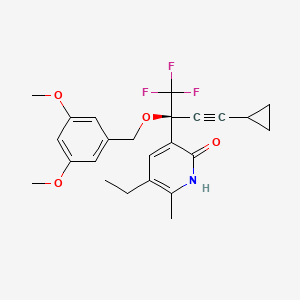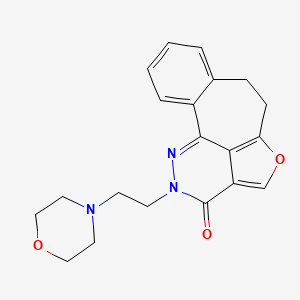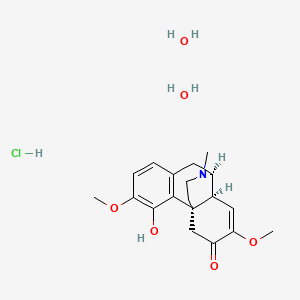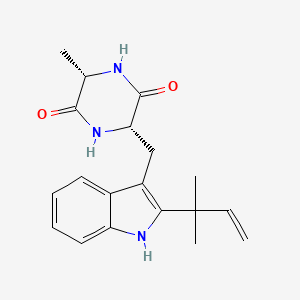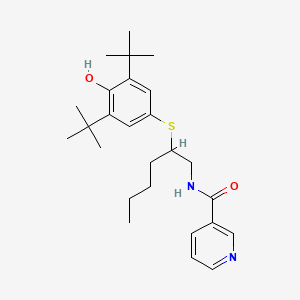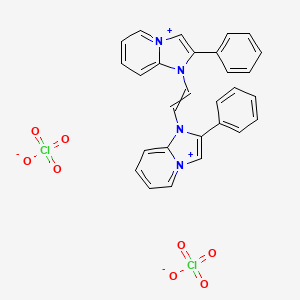
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their unique structural properties. The compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a versatile scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate typically involves multi-step organic synthesis One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A simpler analog with similar biological activities.
Benzimidazole: Another fused bicyclic compound with diverse applications.
Pyrido[1,2-a]benzimidazole: A related structure with unique properties.
Uniqueness: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
93835-52-0 |
|---|---|
Molekularformel |
C28H22Cl2N4O8 |
Molekulargewicht |
613.4 g/mol |
IUPAC-Name |
2-phenyl-1-[2-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)ethenyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C28H22N4.2ClHO4/c1-3-11-23(12-4-1)25-21-29-17-9-7-15-27(29)31(25)19-20-32-26(24-13-5-2-6-14-24)22-30-18-10-8-16-28(30)32;2*2-1(3,4)5/h1-22H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
XJASUIXKCNTYNA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2C=CN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


